4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide
Description
4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide is a compound belonging to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their significant biological activities, particularly in medicinal chemistry. The structure of this compound includes a pyrazolo[1,5-a]pyrimidine core, which is a fused, rigid, and planar N-heterocyclic system containing both pyrazole and pyrimidine rings .
Properties
IUPAC Name |
4-[(2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O/c1-13-12-18(24-17-10-8-16(9-11-17)20(22)27)26-21(23-13)19(14(2)25-26)15-6-4-3-5-7-15/h3-12,24H,1-2H3,(H2,22,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPNCPTDVBBNUFA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)C(=O)N)C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The regioselectivity of the reaction can be controlled using the dimethylamino leaving group, where the initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the electrophilic compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several scientific research applications, particularly in medicinal chemistry and drug discovery. It serves as a scaffold for designing inhibitors of protein tyrosine kinases (PTKs), which play crucial roles in cellular activities such as growth, differentiation, and metabolism . The compound’s ability to inhibit PTKs makes it a potential candidate for developing anticancer drugs. Additionally, its structural versatility allows for modifications that can enhance its biological activity and selectivity .
Mechanism of Action
The mechanism of action of 4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide involves the inhibition of protein tyrosine kinases (PTKs). These enzymes are responsible for the phosphorylation of tyrosine residues in proteins, a critical step in signal transduction pathways that regulate cell growth and differentiation . By inhibiting PTKs, this compound can disrupt these pathways, leading to the suppression of cancer cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds to 4-({2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}amino)benzamide include other pyrazolo[1,5-a]pyrimidine derivatives. These compounds share the same core structure but differ in their substituents, which can significantly affect their biological activity and selectivity . For example, compounds like 3-(4-methoxyphenyl)-2,5-dimethyl-7-phenylpyrazolo[1,5-a]pyrimidine exhibit similar inhibitory activities against PTKs but may have different pharmacokinetic properties . The uniqueness of this compound lies in its specific substituents, which confer distinct biological activities and potential therapeutic applications .
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